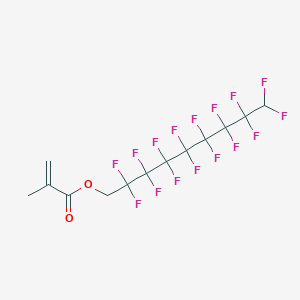![molecular formula C9H7BrS B157801 7-(Bromomethyl)benzo[b]thiophene CAS No. 10133-24-1](/img/structure/B157801.png)
7-(Bromomethyl)benzo[b]thiophene
Vue d'ensemble
Description
7-(Bromomethyl)benzo[b]thiophene is a heterocyclic compound that belongs to the class of thiophene derivatives. It contains a total of 19 bonds; 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Thiophene .
Synthesis Analysis
The synthesis of benzothiophenes has been achieved through various methods. For instance, a one-step synthesis of benzothiophenes has been reported through an aryne reaction with alkynyl sulfides . This method synthesized a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides .Molecular Structure Analysis
The molecular structure of 7-(Bromomethyl)benzo[b]thiophene consists of a benzo[b]thiophene core with a bromomethyl group attached . The compound contains a total of 19 bonds, including 10 aromatic bonds, indicating the presence of an aromatic system .Chemical Reactions Analysis
7-(Bromomethyl)benzo[b]thiophene can undergo various chemical reactions. For example, it has been reported to undergo Suzuki-Miyaura reaction with phenylboronic acid or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry
The compound 7-(Bromomethyl)benzo[b]thiophene is a valuable intermediate in organic synthesis due to its bromomethyl group, which acts as a versatile functional group for further chemical transformations. This compound is particularly important in the synthesis of thiophene derivatives, which are aromatic five-membered rings containing a sulfur atom. Thiophene derivatives are present in a large number of natural and synthetic compounds with valuable bioactivities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities (D. Xuan, 2020). These derivatives are not only significant in medicinal chemistry but also find applications in organic materials due to their electronic properties. The synthesis of thiophene derivatives has attracted a lot of attention, leading to the development of diverse synthetic methods and novel approaches for their preparation.
Role in Advanced Material Synthesis
7-(Bromomethyl)benzo[b]thiophene is an essential precursor in the development of materials chemistry, particularly in the creation of polymers and small molecules with specific optical and electronic properties. The synthesis and reactivity of halo-substituted alkylthiophenes, like 7-(Bromomethyl)benzo[b]thiophene, provide a foundation for designing complex thiophene-based molecular architectures. These compounds are pivotal in the field of organic semiconductors, used in applications such as field-effect transistors, solar cells, and light-emitting diodes. The unique properties of thiophene oligomers and polymers, combined with the ease of synthesis and unique reaction selectivity, make 7-(Bromomethyl)benzo[b]thiophene a significant compound in the preparation of advanced materials (David Gendron & G. Vamvounis, 2015).
Biodegradation Studies
Although not directly related to 7-(Bromomethyl)benzo[b]thiophene, studies on the biodegradation of thiophene derivatives highlight the environmental aspects of thiophene-based compounds in contaminated environments. These studies are crucial for understanding the fate of thiophene derivatives in petroleum-contaminated environments and their potential toxicity. The biodegradation of benzothiophene and its derivatives sheds light on the metabolites formed in laboratory cultures and their environmental impact (K. Kropp & P. Fedorak, 1998). Although 7-(Bromomethyl)benzo[b]thiophene is not explicitly mentioned, understanding the biodegradation pathways of related thiophene compounds is essential for assessing their environmental safety and designing more sustainable chemical processes.
Safety And Hazards
While specific safety and hazard information for 7-(Bromomethyl)benzo[b]thiophene was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
7-(bromomethyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWUJYGWPDPIFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CBr)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444393 | |
| Record name | 7-(bromomethyl)benzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Bromomethyl)benzo[b]thiophene | |
CAS RN |
10133-24-1 | |
| Record name | 7-(bromomethyl)benzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(bromomethyl)-1-benzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)
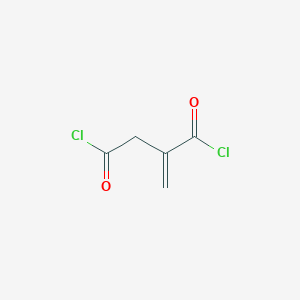
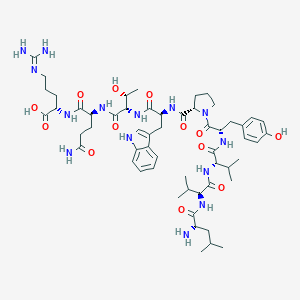

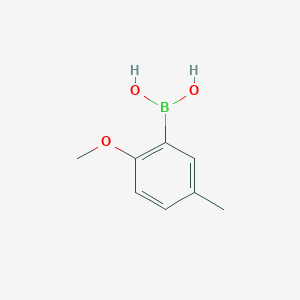
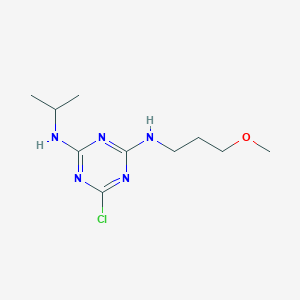
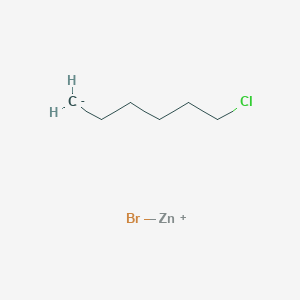
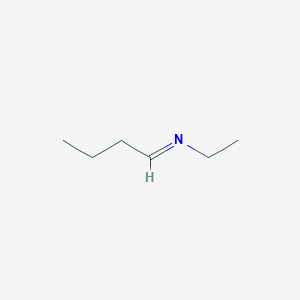
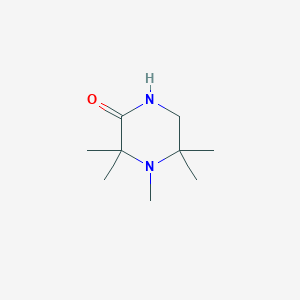
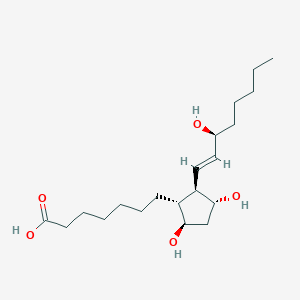
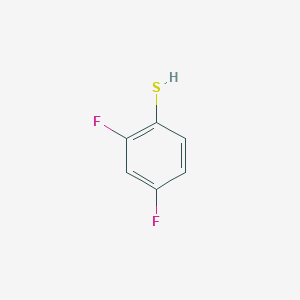
![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)
